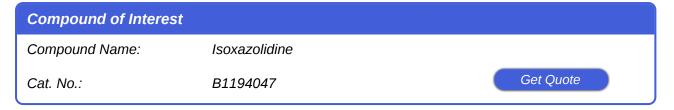


# A Comparative Guide to the Spectroscopic Data of N-Substituted Isoxazolidines

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic data for various N-substituted **isoxazolidines**, a critical class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. By presenting key <sup>1</sup>H NMR, <sup>13</sup>C NMR, and mass spectrometry data in a clear, comparative format, this document aims to facilitate the identification, characterization, and development of novel **isoxazolidine**-based molecules.

# **Spectroscopic Data Comparison**

The following tables summarize the characteristic spectroscopic data for a range of N-substituted **isoxazolidine**s, synthesized primarily through 1,3-dipolar cycloaddition reactions. These values are indicative and can vary based on the specific substitution pattern of the **isoxazolidine** ring.

### <sup>1</sup>H NMR Spectroscopic Data

The proton NMR spectra of N-substituted **isoxazolidine**s are characterized by distinct signals for the protons on the heterocyclic ring (C3, C4, and C5). The chemical shifts and coupling constants of these protons are highly dependent on the nature of the substituents on the nitrogen atom and at other positions of the ring.



Compoun d Type	N- Substitue nt	H-3 (δ, ppm)	H-4 (δ, ppm)	H-5 (δ, ppm)	Key Coupling Constant s (J, Hz)	Referenc e
N-Methyl Isoxazolidi nes	-CH₃	~4.04 (t)	~2.25 (dd), ~3.17 (dd)	~4.44 (dd)	$J_{3,4} \approx 6.4$ - $7.6, J_{4,5} \approx$ $8.9-10.5$	[1]
N-Phenyl Isoxazolidi nes	-C <sub>6</sub> H <sub>5</sub>	~4.02 (d)	~3.90 (t)	~5.06 (d)	$J_{3,4} \approx 8.6$ , $J_{4,5} \approx 7.5$ -	[1]
N-Benzyl Isoxazolidi nes	-CH2C6H5	Varies	Varies	Varies	Preferential formation of trans-substituted isomers is often observed.	[2]
N-Acyl Isoxazolidi nes	-C(O)R	Varies	Varies	Varies	The electron-withdrawin g nature of the acyl group generally deshields adjacent protons.	

Note: Chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to a standard reference (e.g., TMS). Coupling constants (J) are given in Hertz (Hz). The multiplicity of the signals is indicated as 's' for singlet, 'd' for doublet, 't' for triplet, and 'dd' for doublet of doublets.

# <sup>13</sup>C NMR Spectroscopic Data



The carbon NMR spectra provide valuable information about the carbon skeleton of the **isoxazolidine** ring. The chemical shifts of C3, C4, and C5 are particularly diagnostic.

Compound Type	N- Substituent	C-3 (δ, ppm)	C-4 (δ, ppm)	C-5 (δ, ppm)	Reference
N-Methyl Isoxazolidine s	-CH₃	~69.0-74.7	~43.0-54.4	~72.8-82.1	[1]
N-Phenyl Isoxazolidine s	-C6H5	~74.7	~54.4	~76.3	[1]
Isoxazolidine- 5- carboxylates	Varies	Varies	Varies	~79-81	[3]

### **Mass Spectrometry Data**

Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation patterns of N-substituted **isoxazolidine**s. A common fragmentation pathway involves a retrocycloaddition process.



Ionization Method	Key Fragments	Observations	Reference
Fast Atom Bombardment (FAB)	[M+H] <sup>+</sup> , [B+2H] <sup>+</sup> , [M- BH] <sup>+</sup> , [B+27] <sup>+</sup>	The [B+27]+ fragment is indicative of a retrocycloaddition process. Protonation often occurs on the pyrimidine rings in nucleoside analogues.	[4]
Time-of-Flight (TOF) MS	Molecular Ion Peak	Provides accurate mass measurements for molecular formula determination.	[3]
Electrospray Ionization (ESI)	[M+H]+ or [M+Na]+	Commonly used for polar and high molecular weight compounds.	

# **Experimental Protocols**

The synthesis and spectroscopic characterization of N-substituted **isoxazolidine**s typically follow a standardized workflow.

### General Synthesis via 1,3-Dipolar Cycloaddition

A widely employed method for the synthesis of N-substituted **isoxazolidine**s is the 1,3-dipolar cycloaddition reaction between a nitrone and an alkene.[1][5][6][7]

#### Materials:

- Substituted aldehyde or ketone
- · N-substituted hydroxylamine
- Alkene (dipolarophile)
- Anhydrous solvent (e.g., toluene, dichloromethane)



Catalyst (optional, e.g., Lewis acids)

#### Procedure:

- Nitrone Formation: The nitrone is typically synthesized in situ or prepared separately by the condensation of an aldehyde or ketone with an N-substituted hydroxylamine.[6]
- Cycloaddition Reaction: The alkene is added to the solution of the nitrone in an appropriate solvent. The reaction mixture is then stirred at room temperature or heated under reflux until the reaction is complete (monitored by TLC).[1][7]
- Work-up and Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization to yield the pure Nsubstituted isoxazolidine.

### **Spectroscopic Characterization**

#### Instrumentation:

- NMR: ¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer using a deuterated solvent such as CDCl₃ or DMSO-d<sub>6</sub>. Chemical shifts are referenced to tetramethylsilane (TMS).[8]
- Mass Spectrometry: High-resolution mass spectra (HRMS) are obtained using techniques such as ESI-TOF or FAB to confirm the elemental composition.[3][8]

#### Sample Preparation:

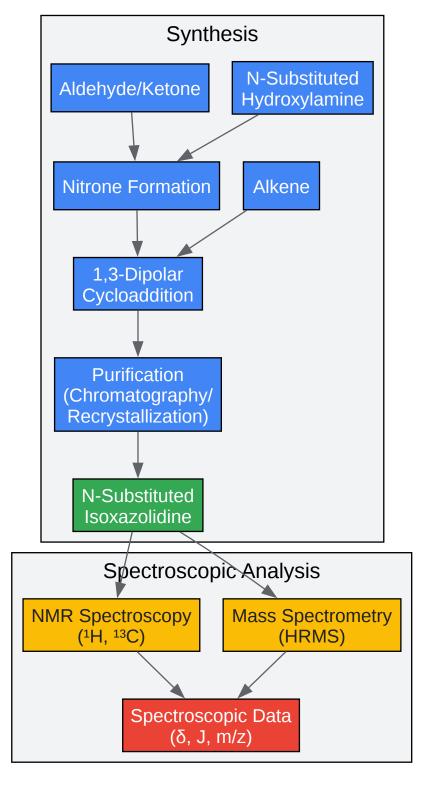
- For NMR analysis, approximately 5-10 mg of the purified isoxazolidine is dissolved in 0.5-0.7 mL of the deuterated solvent.
- For mass spectrometry, the sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) at a low concentration.

# **Visualizing the Workflow**

The following diagram illustrates the general workflow for the synthesis and spectroscopic analysis of N-substituted **isoxazolidine**s.



### Workflow for N-Substituted Isoxazolidine Analysis



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Caption: General workflow for the synthesis and spectroscopic characterization of N-substituted **isoxazolidine**s.

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